molecular formula C16H16N2O B2800386 3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile CAS No. 2320605-06-7

3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile

Cat. No.: B2800386
CAS No.: 2320605-06-7
M. Wt: 252.317
InChI Key: DXLABPXEXYRXBD-UHFFFAOYSA-N
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Description

3-{3-Methylidene-8-azabicyclo[321]octane-8-carbonyl}benzonitrile is a complex organic compound featuring a bicyclic structure

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves the inhibition of specific enzymes and proteins involved in various biological processes. It has a high affinity for certain molecular targets, making it a potent inhibitor. The specific targets vary depending on the application but often include kinases, proteases, and enzymes involved in DNA replication.

Comparison with Similar Compounds

Similar compounds to 3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile include:

These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

3-(3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-11-7-14-5-6-15(8-11)18(14)16(19)13-4-2-3-12(9-13)10-17/h2-4,9,14-15H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLABPXEXYRXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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